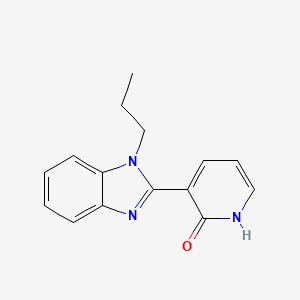

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-(1-propylbenzimidazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-2-10-18-13-8-4-3-7-12(13)17-14(18)11-6-5-9-16-15(11)19/h3-9H,2,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYRTGQLZMUPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated with propyl halides in the presence of a base such as potassium carbonate.

Pyridinone Formation: The final step involves the formation of the pyridinone ring through a cyclization reaction, often using a suitable catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under various conditions, often involving catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biology

Research indicates that 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone exhibits significant biological activities:

- Antimicrobial Activity : Studies show effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has demonstrated potent antibacterial effects, outperforming standard antibiotics like cefadroxil .

- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism often involves inhibiting specific enzymes critical for cancer cell proliferation .

Medicine

The compound is under investigation for potential therapeutic applications in treating infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is utilized in developing new materials and chemical processes due to its versatile chemical properties.

Case Studies and Research Findings

A review of literature from 2012 to 2021 highlights significant advancements in understanding the bioactivity of benzimidazole derivatives:

- Study on Antimicrobial Properties : A study demonstrated that derivatives exhibited significant antimicrobial properties against various bacterial strains .

- Research on Anticancer Potential : In vitro studies reported that compounds similar to 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone induced apoptosis in multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

3-{1-[4-(tert-Butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

- Substituents : A bulky tert-butylbenzyl group at N1 of the benzimidazole and methyl groups at the 5,6-positions.

- Molecular Weight : 385.5 g/mol (C₂₅H₂₇N₃O).

- The additional methyl groups on the benzimidazole may sterically hinder interactions with biological targets .

3-{1-[3-(Trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

- Substituents : A trifluoromethylbenzyl group at N1 of the benzimidazole.

- Molecular Weight : 369.35 g/mol (C₂₀H₁₄F₃N₃O).

- Key Differences : The electron-withdrawing trifluoromethyl group increases metabolic stability and acidity, which could enhance binding affinity in hydrophobic pockets of enzymes or receptors. This contrasts with the electron-donating propyl group in the target compound .

1-Allyl-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone

- Core Structure: Replaces the pyridinone ring with a pyrrolidinone (a five-membered lactam).

- Substituents : Allyl and 3-phenylpropyl groups.

- Key Differences: The pyrrolidinone ring introduces increased ring strain and altered hydrogen-bonding geometry compared to the six-membered pyridinone. This structural variation may affect pharmacokinetic properties such as bioavailability .

Biological Activity

3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a synthetic compound belonging to the class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities. This article summarizes the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C15H13N3O

- Molecular Weight : 249.27 g/mol

- CAS Number : 36998-72-8

Biological Activities

Benzimidazole derivatives, including 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, exhibit a wide range of biological activities:

Antimicrobial Activity

Research has shown that compounds with benzimidazole moieties possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains:

- Gram-positive and Gram-negative bacteria : Several studies indicate that benzimidazole derivatives demonstrate potent antibacterial effects, outperforming standard antibiotics like cefadroxil .

Anticancer Activity

Benzimidazole derivatives have also been explored for their anticancer potential. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.

- Mechanism : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

The biological activity of 3-(1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone primarily revolves around its ability to interact with various biological targets:

- Enzyme Inhibition : Many benzimidazole derivatives act by inhibiting enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.

- Binding Affinity : The specific binding interactions with target proteins can disrupt their normal function, thereby exerting therapeutic effects .

Case Studies and Research Findings

A review of literature from 2012 to 2021 highlights the significant advancements in understanding the bioactivity of benzimidazole derivatives:

Q & A

Q. Table 1. Key Spectral Data for 3-(1-Propyl-1H-1,3-Benzimidazol-2-yl)-2(1H)-Pyridinone

Q. Table 2. Recommended Biological Assays

| Assay | Protocol | Target |

|---|---|---|

| COX-2 Inhibition | Fluorescent inhibitor screening kit (Cayman Chemical) | IC₅₀ |

| LogP Measurement | Shake-flask method with octanol/water partitioning | Lipophilicity |

| Cytotoxicity | MTT assay in RAW 264.7 macrophages | EC₅₀ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.